[1-(1H-pyrazol-1-yl)cyclopropyl]methanol

Fragment-based drug discovery Lead-like property space Molecular weight efficiency

[1-(1H-pyrazol-1-yl)cyclopropyl]methanol (CAS 2671756-13-9, molecular formula C₇H₁₀N₂O, molecular weight 138.17 g/mol) is a functionalized heterocyclic building block characterised by a pyrazole ring N1-linked to a cyclopropane ring that also bears a primary hydroxymethyl (–CH₂OH) substituent, forming a 1,1-disubstituted cyclopropane core. Commercially available from Bidepharm at standard purity ≥95% with batch-specific QC documentation (NMR, HPLC, GC) , this compound belongs to the emergent class of pyrazolylcyclopropane building blocks recognized as lead-like bioisosteres of arylpyrazole and pyrazolecarboxamide pharmacophores.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B13459456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1H-pyrazol-1-yl)cyclopropyl]methanol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC1(CO)N2C=CC=N2
InChIInChI=1S/C7H10N2O/c10-6-7(2-3-7)9-5-1-4-8-9/h1,4-5,10H,2-3,6H2
InChIKeyJIKPZBSPTHCKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(1H-pyrazol-1-yl)cyclopropyl]methanol (CAS 2671756-13-9): Structural Identity and Procurement Baseline for a 1,1-Disubstituted Pyrazolylcyclopropane Alcohol Building Block


[1-(1H-pyrazol-1-yl)cyclopropyl]methanol (CAS 2671756-13-9, molecular formula C₇H₁₀N₂O, molecular weight 138.17 g/mol) is a functionalized heterocyclic building block characterised by a pyrazole ring N1-linked to a cyclopropane ring that also bears a primary hydroxymethyl (–CH₂OH) substituent, forming a 1,1-disubstituted cyclopropane core . Commercially available from Bidepharm at standard purity ≥95% with batch-specific QC documentation (NMR, HPLC, GC) , this compound belongs to the emergent class of pyrazolylcyclopropane building blocks recognized as lead-like bioisosteres of arylpyrazole and pyrazolecarboxamide pharmacophores .

Why [1-(1H-pyrazol-1-yl)cyclopropyl]methanol Cannot Be Replaced by Regioisomeric Pyrazole-Cyclopropane Alcohols: Atom Connectivity Determines Derivatisation Vector and Conformational Space


The target compound possesses a 1,1-disubstituted cyclopropane architecture in which the pyrazole is attached at the cyclopropane quaternary carbon and the hydroxymethyl group resides on the same carbon. This contrasts fundamentally with all three regioisomeric (1-cyclopropyl-1H-pyrazol-yl)methanol scaffolds (C3, C4, C5 substitution), where the cyclopropyl group is on the pyrazole N1 and the hydroxymethyl is on the pyrazole ring . The consequence for synthetic users is non-interchangeable derivatisation geometry: the target compound projects the alcohol vector from the strained cyclopropane ring rather than from the planar heterocycle, generating distinct exit vectors, different steric environments around the nucleophilic oxygen, and altered conformational sampling in downstream lead-like libraries . Halogenated analogues such as (1-(4-chloro-1H-pyrazol-1-yl)cyclopropyl)methanol introduce additional molecular weight (MW 172.61 vs. 138.17) and reactivity (electrophilic aromatic substitution sites) that fundamentally alter downstream synthetic compatibility .

Product-Specific Quantitative Evidence Guide: [1-(1H-pyrazol-1-yl)cyclopropyl]methanol vs. Closest Structural Analogs


Molecular Weight Differentiation: 138.17 vs. 172.61 g/mol vs. Halogenated N1-Cyclopropyl Analogues

The target compound (MW 138.17 g/mol) is 34.44 g/mol lighter than its closest halogenated analogue (1-(4-chloro-1H-pyrazol-1-yl)cyclopropyl)methanol (MW 172.61 g/mol), representing a 20.0% reduction in molecular mass . In fragment-based and lead-oriented discovery, MW <200 is a recognised threshold for fragment-like character, and every 34 Da reduction substantially improves ligand efficiency metrics when normalised by heavy atom count . The non-halogenated scaffold also eliminates chlorine-associated metabolic liabilities (e.g., glutathione adduct formation) that complicate hit-to-lead progression.

Fragment-based drug discovery Lead-like property space Molecular weight efficiency

Regioisomeric Connectivity: Cyclopropane-1,1-diyl vs. Pyrazole-C-Methanol Topology and Impact on Derivatisation Vector Geometry

The target compound (SMILES: OCC1(N2N=CC=C2)CC1) places the hydroxymethyl substituent on the cyclopropane ring at the point of pyrazole attachment, creating a 1,1-disubstituted cyclopropane. In contrast, (1-cyclopropyl-1H-pyrazol-3-yl)methanol (SMILES: OCC1=NN(C2CC2)C=C1) positions the hydroxymethyl on the planar pyrazole C3 carbon, with the cyclopropyl group on N1 . This connectivity difference produces distinct three-dimensional exit vectors: the target compound projects the oxygen nucleophile approximately orthogonal to the cyclopropane plane, whereas the C3-methanol regioisomer projects it within the pyrazole ring plane. Consequently, the two scaffolds cannot be used interchangeably in parallel library synthesis without altering the spatial orientation of downstream substituents .

Scaffold topology Exit vector analysis Conformational restriction

Predicted Physicochemical Divergence: pKa and Hydrogen-Bonding Topology vs. C3-Methanol Regioisomer

Predicted properties for the C3-methanol regioisomer (1-cyclopropyl-1H-pyrazol-3-yl)methanol include a computed pKa of 13.59±0.10 and density of 1.37±0.1 g/cm³ . In the target compound, the alcohol is attached to a cyclopropane ring bearing an N-bound pyrazole rather than directly to the pyrazole π-system. The inductive electron-withdrawing effect of the pyrazole N1 on the cyclopropane quaternary centre is expected to lower the alcohol pKa relative to simple cyclopropylmethanol (pKa ~15.5 for unsubstituted cyclopropanemethanol), while the absence of direct conjugation with the pyrazole ring should result in a pKa distinct from that of the C3-methanol regioisomer. No experimental pKa exists for the target compound. The hydrogen-bonding topology also differs: the target compound presents a single H-bond donor (OH) adjacent to a sterically congested quaternary centre, whereas the C3 regioisomer places the OH on the sterically accessible flat pyrazole ring edge.

Physicochemical property prediction pKa Hydrogen bonding

QC Documentation and Batch Reproducibility: Vendor-Certified Purity ≥95% with Multi-Technique Characterisation

Bidepharm supplies [1-(1H-pyrazol-1-yl)cyclopropyl]methanol (Product BD02763577) at a standard purity of ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC analysis . This multi-technique characterisation package provides orthogonal purity verification: NMR confirms structural identity and detects organic impurities, HPLC quantifies non-volatile organic purity, and GC detects volatile organic residues. In comparison, the closest regioisomeric building block, (1-cyclopropyl-1H-pyrazol-3-yl)methanol (CAS 2201840-10-8), is listed by vendors such as MolCore at ≥97% purity by single-technique specification, without the same explicit multi-technique QC guarantee . For procurement decisions in medicinal chemistry where impurity profiles directly affect screening data reproducibility, the availability of orthogonal analytical characterisation reduces the risk of false-positive or false-negative biological readouts arising from unidentified contaminants.

Quality control Batch consistency Procurement specification

Best Research and Industrial Application Scenarios for [1-(1H-pyrazol-1-yl)cyclopropyl]methanol (CAS 2671756-13-9)


Lead-Oriented Synthesis Libraries Requiring 1,1-Disubstituted Cyclopropane Bioisosteres of Arylpyrazoles

As established by Nosik et al. (SynOpen 2017), 1,1-disubstituted pyrazolylcyclopropanes function as lead-like bioisosteric replacements for arylpyrazole and pyrazolecarboxamide moieties in early drug discovery . The target compound, bearing a primary alcohol handle on the cyclopropane ring, is specifically suited for library synthesis where the hydroxymethyl group serves as a synthetic anchor for O-alkylation, esterification, oxidation to the aldehyde/carboxylic acid, or conversion to leaving groups (mesylate, tosylate, halide) for nucleophilic displacement [1]. This scenario applies when medicinal chemistry teams seek to replace a flat arylpyrazole with a three-dimensional, sp³-rich cyclopropane scaffold while retaining a derivatisable functional group.

Fragment-Based Drug Discovery (FBDD) Screening Collections Prioritising Low MW and sp³ Character

With MW 138.17 g/mol and a fully sp³-hybridised cyclopropane quaternary centre, this compound is well-positioned for fragment library inclusion . Its MW falls below the commonly applied fragment limit of ~300 Da, and it carries only one H-bond donor (OH) and three H-bond acceptors (pyrazole N atoms + OH oxygen). The reduced molecular complexity relative to halogenated analogues (e.g., the 4-chloro variant at MW 172.61) translates to higher fragment ligand efficiency potential and fewer metabolic activation risks [1]. Procurement from a supplier (Bidepharm) offering batch-specific QC documentation (NMR, HPLC, GC) ensures fragment screeners receive characterised material suitable for biophysical assay validation .

Agrochemical Lead Discovery Exploiting Cyclopropyl-Enhanced Metabolic Stability in Pyrazole Scaffolds

Cyclopropyl substitution on nitrogen-containing heterocycles is a recognised medicinal chemistry strategy to enhance metabolic stability, reduce plasma clearance, and improve in vivo half-life . Pyrazole-containing agrochemicals (fungicides, insecticides) benefit from the cyclopropane ring's resistance to oxidative metabolism compared to alkyl or aryl substituents [1]. The target compound's 1,1-disubstituted cyclopropane configuration places both a pyrazole and a functionalisable alcohol on the same cyclopropane carbon, enabling the synthesis of agrochemical candidates where the pyrazole provides target binding and the cyclopropane simultaneously protects against metabolic degradation—a dual advantage over regioisomeric compounds where the cyclopropyl group serves only as an N-substituent .

Quote Request

Request a Quote for [1-(1H-pyrazol-1-yl)cyclopropyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.